The synthesis of D-Glucose-13C3 can be achieved through various methods, including:
Technical details often include optimizing reaction conditions such as temperature, pressure, and the use of specific solvents or catalysts to enhance yield and purity.
C(C(=O)O)C(C(C(C(C(CO)O)O)O)O)O
GZCGUPFRVQAUEE-VVZLUFAVSA-N
The isotopic substitution allows for distinct detection in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
D-Glucose-13C3 participates in various biochemical reactions similar to its unlabeled counterpart. Key reactions include:
Technical details of these reactions often involve monitoring isotopic labeling patterns through mass spectrometry or nuclear magnetic resonance spectroscopy to track metabolic pathways .
The mechanism of action for D-Glucose-13C3 involves its metabolism through various biochemical pathways:
Data from studies indicate that using D-Glucose-13C3 allows researchers to trace the flow of carbon through metabolic networks effectively .
Relevant analyses often include determining its behavior under various conditions using chromatographic techniques or spectroscopy to assess purity and isotopic composition .
D-Glucose-13C3 has significant applications in scientific research:
Its ability to provide precise insights into metabolic pathways makes it invaluable for researchers studying biochemistry and physiology .
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0